molecular formula C7H5NO2S B1336892 1,2-benzisothiazol-3(2H)-one 1-oxide CAS No. 14599-38-3

1,2-benzisothiazol-3(2H)-one 1-oxide

Cat. No.: B1336892
CAS No.: 14599-38-3
M. Wt: 167.19 g/mol
InChI Key: MWXVFRCOTFIJSP-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one 1-oxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of benzisothiazole and is known for its diverse chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazol-3(2H)-one 1-oxide can be synthesized through the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride . This method involves the reaction of 2-(methylsulphinyl)benzamides with thionyl chloride under controlled conditions to yield the desired compound in high yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: Substitution reactions involve replacing one or more atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one 1-oxide has numerous scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-benzisothiazol-3(2H)-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-benzisothiazol-3(2H)-one 1-oxide include:

    1,3-Benzothiazole: An aromatic heterocyclic compound with similar structural features.

    2,1-Benzisothiazole: Another isomer of benzisothiazole with different properties.

    Benzoxazole: A compound with an oxygen atom replacing the sulfur atom in the benzisothiazole ring.

Uniqueness

This compound is unique due to its specific structure and the presence of both sulfur and nitrogen atoms within the heterocyclic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-oxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-7-5-3-1-2-4-6(5)11(10)8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXVFRCOTFIJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420555
Record name 1,2-benzisothiazol-3(2H)-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14599-38-3
Record name 1,2-benzisothiazol-3(2H)-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-benzisothiazol-3(2H)-one 1-oxide
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Reactant of Route 6
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